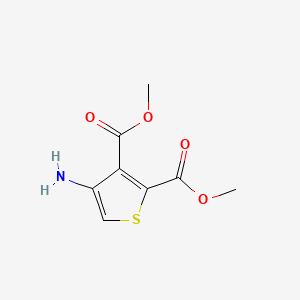
1-(2,3,6-Trifluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,6-Trifluorophenyl)propan-1-one (TFPO) is a widely used organic compound in the field of organic synthesis. It is a colorless liquid with a boiling point of 114 °C and a melting point of -71.5 °C. It has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals. TFPO is a versatile reagent that can be used to synthesize a variety of compounds, including heterocycles, amines, and other compounds.
Aplicaciones Científicas De Investigación
Poly(3,4-ethylenedioxythiophene) as Promising Organic Thermoelectric Materials
This review highlights the advancements in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials. Research on PEDOT's thermoelectric properties has been vibrant since 2008, showcasing its potential in military and niche applications due to its weight, size, and flexibility advantages. A ZT of 10−1 is commonly achieved, with aspirations for improvements leading to a ZT ∼100. This underlines PEDOT's promise in the thermoelectric domain (R. Yue & Jingkun Xu, 2012).
Ionic Liquids in Phase Behavior and Application Potentials
This article reviews research on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aliphatic and aromatic compounds. It examines the effects of cation and anion types on solubility, indicating that the choice of anion significantly affects solvent abilities. This research outlines the potential of using mixed ionic liquid solutions for environmental and separation applications (Zoran P. Visak et al., 2014).
Methanotrophs: Adding Value to Methane Utilization
Methanotrophs, capable of using methane as their sole carbon source, present vast biotechnological applications. This review covers their potential in generating single-cell protein, biopolymers, nanotechnology components, and various metabolites. It discusses the genetic engineering possibilities for producing novel compounds and the use of methanotrophs in bioremediation, wastewater treatment, and biosensors. Highlighting the challenges and opportunities in utilizing methane, this paper underscores the biotechnological value methanotrophs offer (P. Strong et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,3,6-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDVCRMPYBDECF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380741 |
Source


|
| Record name | 1-(2,3,6-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243666-18-4 |
Source


|
| Record name | 1-(2,3,6-Trifluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243666-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3,6-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)








![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)